molecular formula C10H8BrN3O B1393204 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine CAS No. 1216804-34-0

6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine

Cat. No. B1393204
M. Wt: 266.09 g/mol
InChI Key: ISBRHMDXOFUITO-UHFFFAOYSA-N
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Description

“6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine” is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.093 . It is a type of pyridinamine, which are important intermediates with many applications in the chemical industry . Pyridine derivatives are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .


Synthesis Analysis

The synthesis of pyridine derivatives like “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine” can be achieved through oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This method involves the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .


Molecular Structure Analysis

The molecular structure of “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine” consists of a pyridine ring with a bromine atom and an amine group attached to it . The presence of these functional groups contributes to the chemical reactivity and potential applications of this compound.


Chemical Reactions Analysis

Pyridin-2-amines, like “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine”, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities similar to those of antiviral and immunosuppressive agents .

Scientific Research Applications

Modular Synthesis of Pyridin-3-yl C-nucleosides

A modular and efficient approach to synthesize 6-substituted pyridin-3-yl C-nucleosides was developed using 6-bromopyridin-3-yl as a key intermediate. This synthesis pathway enables the creation of a variety of nucleosides with potential biological applications (Urban et al., 2006).

Diverse Substituted C-ribonucleosides Synthesis

A methodology for the synthesis of various 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides was developed. This approach offers a pathway to create diverse nucleosides that might have important roles in medicinal chemistry (Štefko et al., 2011).

Novel Pyridine Derivatives for Potential Biological Activities

The study detailed the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives, including those derived from 5-bromo-2-methylpyridin-3-amine, demonstrated significant biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Synthesis of Bifunctional Oligo-α-aminopyridines

Research into the synthesis of bifunctional oligo-α-aminopyridines, incorporating pyridin-3-yl amine moieties, revealed the potential for constructing complex molecular structures. These structures could have implications in various fields, including coordination chemistry and material science (Hasan et al., 2003).

Future Directions

The future directions for “6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine” and similar compounds involve their use in the synthesis of pharmaceutical products and polymers with unique physical properties . The development of efficient synthesis methods, like the oxyfunctionalization using whole cells of Burkholderia sp. MAK1, is a promising area of research .

properties

IUPAC Name

6-(5-bromopyridin-3-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-3-9(6-13-4-7)15-10-2-1-8(12)5-14-10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBRHMDXOFUITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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